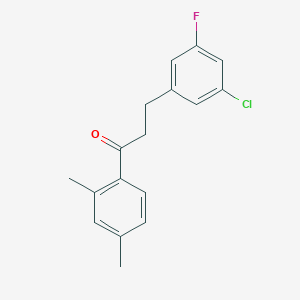
Ethyl-6-(3-Iodophenyl)-6-oxohexanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(3-iodophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a 3-iodophenyl group, and a 6-oxohexanoate chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(3-iodophenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(3-iodophenyl)-6-oxohexanoate typically involves the esterification of 6-(3-iodophenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 6-(3-iodophenyl)-6-oxohexanoate can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: Ethyl 6-(3-iodophenyl)-6-oxohexanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or halide salts.
Major Products:
Oxidation: Formation of 6-(3-iodophenyl)-6-oxohexanoic acid or 6-(3-iodophenyl)hexan-2-one.
Reduction: Formation of 6-(3-iodophenyl)hexanol or 6-(3-iodophenyl)hexane.
Substitution: Formation of 6-(3-aminophenyl)-6-oxohexanoate, 6-(3-thiophenyl)-6-oxohexanoate, or 6-(3-halophenyl)-6-oxohexanoate.
Wirkmechanismus
The mechanism of action of ethyl 6-(3-iodophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The iodine atom in the 3-iodophenyl group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-(3-iodophenyl)-6-oxohexanoate can be compared with similar compounds such as:
Ethyl 6-(4-iodophenyl)-6-oxohexanoate: Similar structure but with the iodine atom at the 4-position.
Ethyl 6-(3-bromophenyl)-6-oxohexanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 6-(3-chlorophenyl)-6-oxohexanoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in the 3-position of the phenyl ring makes ethyl 6-(3-iodophenyl)-6-oxohexanoate unique. Iodine is a larger halogen compared to bromine and chlorine, which can influence the compound’s reactivity and binding properties. This uniqueness can be exploited in the design of new molecules with specific biological or chemical properties.
Eigenschaften
IUPAC Name |
ethyl 6-(3-iodophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWWEOONMAFMMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645713 |
Source


|
| Record name | Ethyl 6-(3-iodophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-30-5 |
Source


|
| Record name | Ethyl 6-(3-iodophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














